3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol
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Overview
Description
3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol is an organic compound with a complex structure characterized by multiple isopropyl groups and a bromine atom attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve safety during the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .
Scientific Research Applications
3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the design and synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It can be used as a probe or a ligand in biological studies to investigate the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The bromine atom and the isopropyl groups play a crucial role in determining the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can be studied using various biochemical and biophysical techniques to elucidate the pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4,6-triisopropylbenzene: Similar in structure but lacks the biphenyl core and the hydroxyl group.
2-Bromo-1,3,5-triisopropylbenzene: Another similar compound with a different substitution pattern on the benzene ring.
2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: A related compound used in palladium-catalyzed cross-coupling reactions.
Uniqueness
3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of both the bromine atom and the hydroxyl group on a highly substituted biphenyl core. This combination of functional groups and the steric hindrance provided by the isopropyl groups make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-4-methyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrO/c1-12(2)16-10-17(13(3)4)21(18(11-16)14(5)6)19-8-15(7)9-20(23)22(19)24/h8-14,24H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBAALLFMNWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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